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Compound of Interest

Compound Name: 4-Benzylmorpholine

Cat. No.: B076435

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for the compound 4-Benzylmorpholine (C11HisNO). The information presented herein is
crucial for the identification, characterization, and quality control of this compound in research
and development settings. This document details experimental protocols for acquiring Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents
the available spectral data in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the available *H and 13C NMR data for 4-Benzylmorpholine.

1H NMR Data

While a complete, experimentally verified *H NMR spectrum with peak assignments and
coupling constants for 4-benzylmorpholine is not readily available in the public domain, a
publication on N-substituted morpholines provides expected chemical shift ranges for the
morpholine protons. The signals for the benzyl group protons can be predicted based on
standard chemical shift values.

Table 1: Predicted *H NMR Chemical Shifts for 4-Benzylmorpholine
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Predicted Chemical Shift

Protons Multiplicity
(ppm)

H-2', H-6' (Aromatic) 7.20-7.40 m

H-3', H-4', H-5' (Aromatic) 7.20 - 7.40 m

Benzylic CH2 ~3.50 s

H-2, H-6 (Morpholine) 2.40-2.60 t

H-3, H-5 (Morpholine) 3.65-3.85 t

Note: These are predicted values and may vary based on the solvent and experimental

conditions.

*C NMR Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. A 3C
NMR spectrum for N-Benzyl-morpholine in CDCIs has been reported, though the full dataset

requires subscription access for viewing.[1][2] The expected chemical shifts are summarized

below.

Table 2: 13C NMR Chemical Shifts for 4-Benzylmorpholine in CDCls

Carbon Atom

Chemical Shift (ppm)

C-1' (Aromatic, Quaternary) ~138
C-2', C-6' (Aromatic) ~129
C-3', C-5' (Aromatic) ~128
C-4' (Aromatic) ~127
Benzylic CHz ~63
C-2, C-6 (Morpholine) ~54
C-3, C-5 (Morpholine) ~67
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Note: These values are based on available data and typical chemical shifts for similar
structures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Benzylmorpholine is expected to show characteristic absorptions for the
aromatic ring, C-N, and C-O bonds. While a specific peak list is not available, the vapor phase
IR spectrum is accessible through databases.[3]

Table 3: Expected IR Absorption Bands for 4-Benzylmorpholine

Functional Group Wavenumber (cm~?) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2800 - 3000 Medium-Strong
C-N Stretch 1100 - 1300 Medium

C-O Stretch (Ether) 1070 - 1150 Strong
Aromatic C=C Bending 690 - 900 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. A GC-MS spectrum of 4-Benzylmorpholine is available, indicating its
amenability to this technique.[3]

Table 4: Mass Spectrometry Data for 4-Benzylmorpholine

m/z Relative Intensity (%) Proposed Fragment
177 [M]* Molecular lon
91 Base Peak [C7H7]* (Tropylium ion)

[CaHsNO]* (Morpholine

fragment)

86
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Note: The fragmentation pattern is predicted based on the structure and common
fragmentation pathways.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 4-Benzylmorpholine is dissolved in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. A small amount
of tetramethylsilane (TMS) is added as an internal standard (O ppm).

o Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer operating at a
standard frequency (e.g., 400 MHz for *H). For 13C NMR, proton decoupling is typically used
to simplify the spectrum.

FT-IR Spectroscopy

o Sample Preparation: A thin film of liquid 4-Benzylmorpholine is prepared between two
potassium bromide (KBr) or sodium chloride (NacCl) plates.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer. A background spectrum of the empty salt plates is first recorded and
subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 4-Benzylmorpholine is prepared in a volatile
organic solvent (e.g., dichloromethane, methanol).

o Data Acquisition: The sample is injected into a Gas Chromatograph (GC) coupled to a Mass
Spectrometer (MS). The GC separates the compound from any impurities before it enters the
MS, where it is ionized (typically by electron impact, El) and the mass-to-charge ratio of the
resulting fragments is detected.

Visualizations
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Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-Benzylmorpholine.
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Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different types of spectroscopic data logically
contribute to the final structural confirmation of 4-Benzylmorpholine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Benzylmorpholine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076435#spectroscopic-data-nmr-ir-ms-of-4-
benzylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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